SP4f

Molecular Docking Virtual Screening PPAR-γ

Obtain SP4f, a validated thiazolidinedione PPAR-γ activator, to address reproducibility challenges in metabolic disease research. Unlike generic TZDs, SP4f delivers superior in silico binding (-10.345 docking score) and proven in vivo efficacy in Swiss albino mice and zebrafish models. • EC₅₀: 826 nM (HK-2 cells); 739 nM (HEK-2 cells) • Purity: ≥98% (HPLC); ships ambient; powder stored at -20°C • Published preclinical data package available; ideal as benchmarking control

Molecular Formula C22H17ClN2O2S2
Molecular Weight 441.0 g/mol
Cat. No. B12371962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSP4f
Molecular FormulaC22H17ClN2O2S2
Molecular Weight441.0 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(S3)NC4=CC(=CC=C4)Cl)SC2=O
InChIInChI=1S/C22H17ClN2O2S2/c1-14-5-7-15(8-6-14)13-25-21(26)19(29-22(25)27)12-18-9-10-20(28-18)24-17-4-2-3-16(23)11-17/h2-12,24H,13H2,1H3/b19-12-
InChIKeyGYLLGYDVQJYVSV-UNOMPAQXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SP4f Compound Overview: Structure, Target Engagement, and Procurement Baseline for a PPAR-γ Activator


SP4f is a synthetic thiazolidine-2,4-dione (TZD) derivative that acts as a potent and direct activator of peroxisome proliferator-activated receptor gamma (PPAR-γ) [1]. It has a molecular formula of C22H17ClN2O2S2 and a molecular weight of 440.97 g/mol [2]. In vitro studies in HK-2 (human kidney-2) cells have established its functional activity, demonstrating an EC50 of 826 nM for PPAR-γ activation [1]. In vivo characterization in Swiss albino mice confirms its biological effects, which include reducing blood glucose levels and lipid peroxidation while increasing glutathione levels and catalase activity [1].

1 PPAR-γ pathway activation study fit (reported cellular EC50 context)
2 In silico docking & binding-energy benchmark context
3 In vivo metabolic model response context (glycemic & antioxidant endpoints)

Procurement Risk: Why Other PPAR-γ Agonists or TZD Derivatives Cannot Be Assumed Equivalent to SP4f


PPAR-γ agonists are not a uniform class; their therapeutic efficacy and safety profiles are determined by distinct ligand-binding domain interactions, which drive differential co-regulator recruitment and transcriptional outcomes [1]. Thiazolidinediones (TZDs), in particular, exhibit a wide range of binding affinities and functional potencies that correlate with their specific chemical substituents [2]. SP4f, as a result of a specific fragment-based design and optimization campaign, possesses a unique combination of high in silico binding energy, potent in vitro PPAR-γ activation, and demonstrated in vivo efficacy in multiple preclinical models [1]. Substituting SP4f with another TZD or PPAR-γ agonist, such as pioglitazone or a structurally similar analog like SP4e, introduces significant experimental and translational risk. Data shows that these compounds differ substantially in key quantitative parameters including receptor binding energetics, cellular activation potency, and downstream tissue-specific effects [1]. Therefore, for research requiring the precise molecular profile of SP4f, generic substitution is scientifically invalid and can lead to irreproducible or misinterpreted results.

Ligand bias Distinct TZD ligand-binding domain interactions drive divergent co-regulator recruitment; pathway response may not transfer between agonists.
Analog mismatch SP4e exhibits different cellular activation potency and in vivo target expression; direct replacement may alter study conclusions.
Model context In vivo model-response endpoints (glycemic, antioxidant) are SP4f-specific; pioglitazone or other TZDs may not replicate the same multimodal profile.

SP4f Quantitative Differentiation: Head-to-Head Data Against SP4e and Pioglitazone


Superior In Silico Target Engagement: SP4f Demonstrates a 14% Higher Docking Score vs. SP4e

In a head-to-head molecular docking study against the PPAR-γ ligand-binding domain, SP4f exhibited a superior docking score compared to its closely related analog SP4e. SP4f achieved a docking score of -10.345, while SP4e achieved -9.082 [1]. This represents a 14% improvement in predicted binding affinity.

Docking score
Head-to-head
SP4f: -10.345 kcal/mol
SP4e: -9.082 kcal/mol
Δ 1.263 (14% improvement)
Supports in silico target-engagement ranking
PPAR-γ LBD docking simulation
Molecular Docking Virtual Screening PPAR-γ Drug Design

Enhanced Binding Free Energy: SP4f's MM/GBSA Score is 24% More Favorable than Pioglitazone

SP4f demonstrates a significantly more favorable binding free energy compared to the reference drug pioglitazone, a clinically approved PPAR-γ agonist. SP4f achieved a binding free energy of -19.9 kcal/mol (Prime MM/GBSA), whereas pioglitazone achieved -16.1 kcal/mol [1]. SP4f's binding free energy was also notably stronger than that of its analog SP4e (-13 kcal/mol).

MM/GBSA ΔG
Head-to-head
SP4f: -19.9 kcal/mol
Pioglitazone: -16.1 kcal/mol
SP4e: -13.0 kcal/mol
Reported binding free energy advantage
Prime MM/GBSA on PPAR-γ complexes
MM/GBSA Binding Free Energy PPAR-γ Drug Discovery

Quantifiable In Vivo Target Activation: SP4f Induces Superior PPAR-γ Expression in Tissue

In a direct comparison using a Swiss albino mouse model, treatment with SP4f resulted in a higher level of PPAR-γ expression in tissue compared to the analog SP4e and the disease control group. The PPAR-γ expression level for SP4f was 7.84 ± 0.431, compared to 7.68 ± 0.65 for SP4e, and 4.200 ± 0.24 for the disease control group [1].

In vivo expression
Head-to-head
SP4f: 7.84 ± 0.431
SP4e: 7.68 ± 0.65
Disease ctrl: 4.200 ± 0.24
Supports target-engagement model interpretation
Swiss albino mouse tissue; PPAR-γ levels
In Vivo Efficacy PPAR-γ Expression Tissue Activation Pharmacodynamics

Potent Cellular Activation: SP4f Exhibits Stronger PPAR-γ Activation than SP4e in HEK-2 Cells

In a head-to-head in vitro assay using the HEK-2 (HK-2) cell line, SP4f demonstrated superior potency in activating PPAR-γ compared to its analog SP4e. The EC50 value for SP4f was 739.0 nM, while for SP4e it was 826.7 nM [1]. This represents an 11.9% increase in potency. An earlier study in HK-2 cells reported an EC50 of 826 nM for SP4f, compared to 575.2 nM for pioglitazone [1].

Cellular EC50
Head-to-head
SP4f: 739.0 nM (HEK-2)
SP4e: 826.7 nM
Pioglitazone: 575.2 nM (HK-2)
Supports cellular potency differentiation
PPAR-γ activation assay; cell lines noted
Cellular Assay EC50 PPAR-γ Activation In Vitro Pharmacology

Distinct In Vivo Multimodal Efficacy Profile: Comparable Hypoglycemic Effects to Pioglitazone

In vivo studies demonstrate that SP4f achieves a multimodal therapeutic profile. In Swiss albino mice, both SP4f and the reference drug pioglitazone exhibited significant hypoglycemic effects, demonstrating comparable efficacy in lowering blood glucose [1]. Furthermore, SP4f improved the overall lipid profile, and in a zebrafish model, SP4f significantly reduced lipid peroxidation while increasing glutathione levels and catalase activity [1].

In vivo profile
Reported endpoint context
Comparable glycemic response to pioglitazone; reported antioxidant-pathway endpoints (GSH, catalase, lipid peroxidation).
Supports multimodal model-response interpretation
Mouse & zebrafish models; data to verify
In Vivo Efficacy Hypoglycemic Effect Lipid Profile Zebrafish Model

SP4f Optimized Application Scenarios Based on Verified Differential Evidence


In Silico Drug Discovery: Benchmarking and Validating PPAR-γ Docking Models

SP4f's superior docking score (-10.345) and binding free energy (-19.9 kcal/mol) compared to both the analog SP4e and the clinical drug pioglitazone make it an ideal positive control and benchmarking compound for in silico PPAR-γ discovery campaigns [1]. It can be used to validate new docking algorithms, score new chemical series, and set a high-performance threshold for virtual screening hits due to its quantifiable and superior predicted binding metrics.

In Vitro Cellular Pharmacology: Differentiating PPAR-γ Agonist Potency in Kidney Cell Lines

With a validated EC50 of 739.0 nM for PPAR-γ activation in HEK-2 cells and 826 nM in HK-2 cells, SP4f is a critical tool for cellular pharmacology studies [1]. It can be employed as a potent reference compound for differentiating PPAR-γ agonists, investigating downstream signaling pathways in kidney-derived cells, or in assays designed to screen for compounds with a more favorable potency profile than the analog SP4e (EC50: 826.7 nM).

In Vivo Metabolic Disease Modeling: Investigating Antidiabetic and Antioxidant Effects in Rodent and Zebrafish Models

SP4f's proven in vivo efficacy in Swiss albino mice (comparable hypoglycemic effect to pioglitazone, improved lipid profile) and zebrafish models (reduced lipid peroxidation, increased glutathione and catalase activity) makes it an invaluable research tool for metabolic disease studies [1]. Its unique profile supports investigations into the relationship between PPAR-γ activation and antioxidant responses, and it can serve as a lead compound in animal models of type 2 diabetes and metabolic syndrome.

Structure-Activity Relationship (SAR) Studies for Next-Generation TZD Derivatives

SP4f's defined chemical structure (C22H17ClN2O2S2) and its quantifiable superiority over the analog SP4e in docking, binding free energy, cellular potency, and in vivo target expression provide a solid foundation for SAR studies [1]. It serves as a benchmark for designing and evaluating new TZD derivatives aimed at improving upon the PPAR-γ activation and therapeutic index of existing compounds.

Application
Selection Property
Validation Focus
PPAR-γ docking model validation
In silico binding benchmark
Ranking vs. reference TZD & analog SP4e
Cellular PPAR-γ activation studies
Kidney cell-line potency context
EC50 differentiation in HEK-2 / HK-2 models
In vivo metabolic model research
Model-response endpoint context
Glycemic & antioxidant-pathway endpoint review
TZD structure-activity studies
Benchmark for next-gen derivatives
Comparative profile vs. analog SP4e

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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